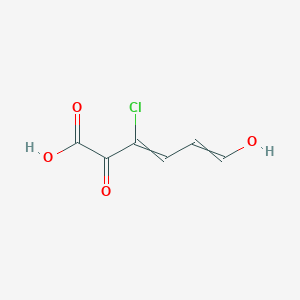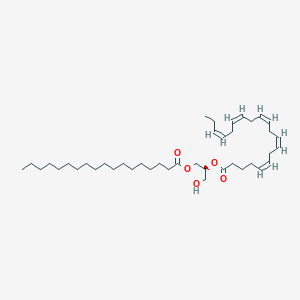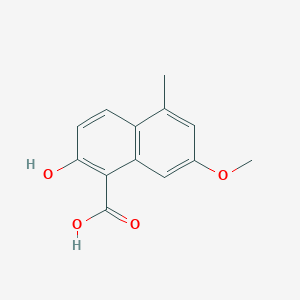
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2, 5 and 7 by hydroxy, methyl and methoxy groups respectively. It has a role as a bacterial metabolite. It is a naphthoic acid, a member of naphthols and a methoxynaphthalene.
Aplicaciones Científicas De Investigación
1. Supramolecular Assemblies
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid has been studied in the context of supramolecular assemblies. Research by Pang et al. (2015) demonstrated the formation of molecular complexes with various N-containing cocrystal formers. These complexes exhibited supramolecular networks extended by hydrogen bonds and aromatic stacking interactions, highlighting the compound's role in facilitating diverse molecular architectures (Pang et al., 2015).
2. Metalation and Synthesis of Derivatives
Le et al. (2011) explored the metalation of a structurally similar compound, leading to the efficient construction of apogossypol derivatives, which are inhibitors of antiapoptotic Bcl-2 family proteins. This research underscores the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in synthesizing biologically active molecules (Le et al., 2011).
3. Synthesis from 2-Naphthol
Wang et al. (2013) focused on synthesizing 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid from 2-Naphthol. Their research contributes to understanding the synthetic processes and improving the overall yield and purity of the compound (Wang et al., 2013).
4. Solubility Measurement
Fan et al. (2018) measured the solubility of 3-Hydroxy-2-naphthoic acid in various solvents. Their findings provide valuable data for practical applications, potentially applicable to similar compounds like 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid (Fan et al., 2018).
5. Antibacterial Activity
Hansen et al. (2005) synthesized a series of derivatives including a compound structurally related to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid and evaluated their antibacterial activity. This research indicates the potential of such compounds in developing antibacterial agents (Hansen et al., 2005).
6. Pharmaceutical Applications
Research on similar compounds like 1-Hydroxy-2-naphthoic acid, used in pharmaceutical salt formation, can inform the applications of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in the pharmaceutical field. Zhang et al. (2015) identified a new polymorph of this compound, which is significant for pharmaceutical applications (Zhang et al., 2015).
7. Cocrystal Formation
Studies on cocrystals involving hydroxy-naphthoic acids, such as the work of Bučar et al. (2007), provide insights into the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in forming cocrystals, which can have implications in material science and pharmaceuticals (Bučar et al., 2007).
8. Antitumor Antibiotic Synthesis
The compound's structural similarity to key intermediates in the synthesis of antitumor antibiotics, like neocarzinostatin, suggests its potential use in this field. Cooke et al. (2007) characterized a ligase integral to the biosynthesis of neocarzinostatin, which could be relevant for similar compounds (Cooke et al., 2007).
Propiedades
Nombre del producto |
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7-5-8(17-2)6-10-9(7)3-4-11(14)12(10)13(15)16/h3-6,14H,1-2H3,(H,15,16) |
Clave InChI |
LYGUXQMPYLCEGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




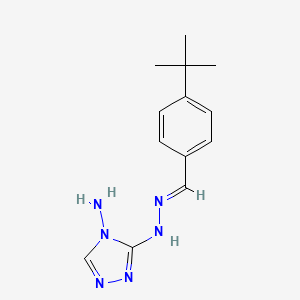
![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)
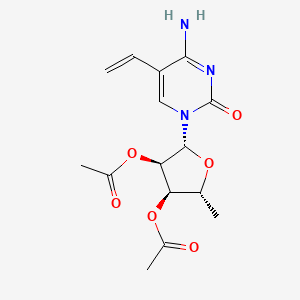
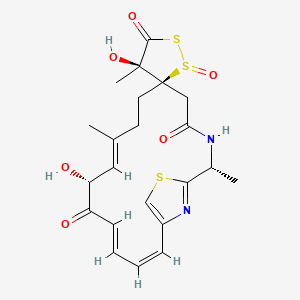
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
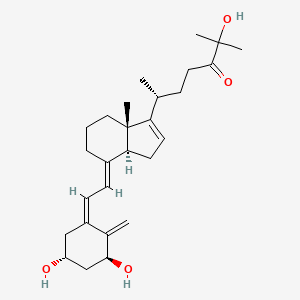
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)
